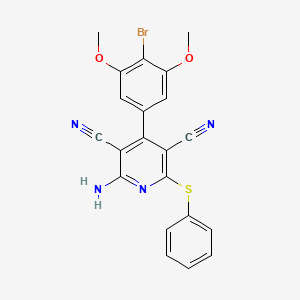
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, bromo, methoxy, phenylsulfanyl, and dicarbonitrile groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethoxybenzaldehyde, which is then reacted with appropriate reagents to introduce the pyridine ring and other substituents. For example, a reaction involving 4-bromo-3,5-dimethoxybenzaldehyde and 1-naphthol can yield a related compound, 2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran, under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.
作用机制
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. . The specific molecular targets and pathways involved would depend on the compound’s interactions with cellular components, such as proteins, enzymes, and DNA.
相似化合物的比较
Similar Compounds
2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran: A related compound with a naphtho[1,2-b]pyran ring instead of a pyridine ring.
Substituted 4-chromene analogs: These compounds share some structural similarities and have been studied for their ability to activate caspases and induce apoptosis.
Uniqueness
The uniqueness of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating potential therapeutic applications.
生物活性
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring with multiple functional groups, which contribute to its biological activity. The presence of the amino group and the dicarbonitrile moieties are particularly significant for its pharmacological properties.
Synthesis
Synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For instance, one method involves the reaction of malononitrile with various thiophenols and aldehydes under specific conditions to achieve the desired product .
| Reagent | Condition | Yield | Melting Point (°C) |
|---|---|---|---|
| Malononitrile | Reflux in ethanol | 85% | 262-264 |
| 4-Bromo-3,5-dimethoxyphenylaldehyde | Mont-K10 clay catalyst, reflux | 65% | 270-271 |
Biological Activity
Research has indicated that derivatives of this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that related compounds can inhibit tumor growth by targeting key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against several cancer cell lines .
- Antimicrobial Properties : Certain derivatives have been tested for their antimicrobial efficacy against various pathogens. The presence of the phenylsulfanyl group appears to enhance the compound's ability to disrupt bacterial membranes .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its activity against TS and DHFR suggests potential applications in cancer therapy, as these enzymes are critical for DNA synthesis and repair .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Antitumor Efficacy : A study evaluated the effects of a similar compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10−6 M, highlighting its potential as an anticancer agent .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, suggesting its utility in treating infections .
The biological activity of this compound is believed to be mediated through:
- Inhibition of Enzymatic Pathways : By binding to active sites on enzymes like TS and DHFR, it disrupts nucleotide synthesis.
- Cell Membrane Disruption : The hydrophobic nature of the phenylsulfanyl group may facilitate interaction with lipid bilayers, leading to increased permeability and cell death in microbial organisms.
属性
分子式 |
C21H15BrN4O2S |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
2-amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H15BrN4O2S/c1-27-16-8-12(9-17(28-2)19(16)22)18-14(10-23)20(25)26-21(15(18)11-24)29-13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,25,26) |
InChI 键 |
CXSBBZIXBXGGHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1Br)OC)C2=C(C(=NC(=C2C#N)SC3=CC=CC=C3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















